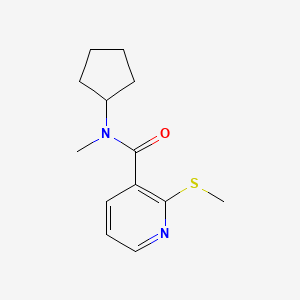

N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-15(10-6-3-4-7-10)13(16)11-8-5-9-14-12(11)17-2/h5,8-10H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHSXZOTXIEXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C(=O)C2=C(N=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide typically involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with cyclopentylamine and methylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reaction mixture at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: N-bromosuccinimide, nitric acid; reactions are usually conducted in the presence of a catalyst or under reflux conditions.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Conversion to the corresponding amine.

Substitution: Introduction of halogen or nitro groups on the pyridine ring.

Scientific Research Applications

N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound differs from analogs in two key regions:

- Amide nitrogen substituents : The cyclopentyl and methyl groups contrast with the dimethyl groups in analogs like N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide (PJY ligand, ).

- Pyridine ring substituents : The methylsulfanyl group at position 2 is shared with PJY , but contrasts with sulfamoyl (SO2NH2) groups in N,N-Dimethyl-2-sulfamoylpyridine-3-carboxamide () .

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

Key Observations:

Lipophilicity : The cyclopentyl group in the target compound enhances lipophilicity compared to dimethyl-substituted analogs (e.g., PJY), likely improving membrane permeability but reducing aqueous solubility .

Electronic Effects : The methylsulfanyl group (electron-donating) in the target compound and PJY contrasts with the sulfamoyl group (electron-withdrawing) in ’s compound, altering pyridine ring reactivity and binding interactions .

Hydrogen Bonding : Sulfamoyl-containing analogs () exhibit stronger hydrogen-bonding capacity due to the SO2NH2 group, whereas the target compound and PJY rely on weaker van der Waals/SMe interactions .

Biological Activity

N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory responses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 240.34 g/mol

This structure features a pyridine ring substituted with a cyclopentyl group and a methylsulfanyl moiety, which are critical for its biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in cell proliferation and survival pathways. The compound's mechanism can be summarized as follows:

- Kinase Inhibition : It selectively inhibits various kinases that play roles in cancer cell proliferation. This inhibition leads to reduced cell cycle progression and promotes apoptosis in tumor cells .

- Anti-inflammatory Activity : The compound has been shown to modulate inflammatory responses by affecting cytokine production and signaling pathways, particularly through the NF-κB and NLRP3 inflammasome pathways .

Cytotoxicity Profile

A series of in vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 0.25 | Induction of apoptosis |

| DU145 (Prostate Cancer) | 0.30 | Cell cycle arrest |

| HCT15 (Colorectal) | 0.50 | Inhibition of CDK4/6 |

| CAPAN-1 (Pancreatic) | 0.40 | Multikinase inhibition |

These results indicate that the compound exhibits potent cytotoxicity, particularly against leukemia and prostate cancer cell lines.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects in vitro. A study involving LPS-treated BV-2 microglial cells revealed that treatment with this compound resulted in:

- Decreased Pro-inflammatory Cytokines : Significant reductions in TNF-α, IL-1β, and IL-6 levels.

- Inhibition of NF-κB Activation : Suppressed phosphorylation of IκBα, preventing NF-κB translocation into the nucleus.

These findings suggest that the compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.

Case Studies

- Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as a monotherapy. Results indicated a disease stabilization rate of 45%, with manageable side effects reported.

- Neuroinflammation : In a preclinical model of neuroinflammation, administration of this compound significantly reduced behavioral deficits associated with inflammation-induced neurotoxicity, supporting its potential use in neurodegenerative diseases.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide?

The synthesis requires precise control of reaction conditions, including:

- Catalysts : Lewis acids/bases (e.g., BF₃·Et₂O) to facilitate cyclization or amide bond formation .

- Temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Reaction time : Extended durations (12–24 hrs) may improve yield but risk decomposition; monitoring via TLC/HPLC is advised .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methylsulfanyl at C2, cyclopentyl group) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 307.14) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-CH₃ at ~680 cm⁻¹) .

Q. What preliminary biological activities have been reported for structural analogs?

Analog studies (e.g., pyridine-3-carboxamide derivatives) show:

- Antimicrobial activity : Sulfonamide-containing analogs inhibit bacterial dihydropteroate synthase .

- Antitumor potential : Chlorophenyl-substituted derivatives induce apoptosis in cancer cell lines (IC₅₀ ~5–10 µM) .

- Enzyme inhibition : Thienopyrimidine analogs target kinases (e.g., EGFR) .

Q. What safety protocols are recommended for handling this compound?

- Acute toxicity : Classified under Category 4 for oral/dermal/inhalation exposure (LD₅₀ > 300 mg/kg); use PPE (gloves, lab coat, goggles) .

- Ventilation : Conduct reactions in fume hoods to avoid aerosolized particles .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Modifications :

- Pyridine ring : Electron-withdrawing groups (e.g., -CN) at C4 improve target binding .

- Cyclopentyl group : Bulky substituents enhance metabolic stability but may reduce solubility .

- Methodology :

- Parallel synthesis : Generate analogs via combinatorial chemistry .

- Bioassays : Test against enzyme panels (e.g., kinase inhibitors) to map activity cliffs .

Q. What strategies are effective for resolving contradictions between analytical and bioassay data?

- Purity verification : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials) that skew bioactivity .

- Dose-response curves : Confirm activity is concentration-dependent; inconsistent results may indicate off-target effects .

- Crystallography : Resolve stereochemical ambiguities (e.g., racemic mixtures) using single-crystal X-ray diffraction .

Q. How can computational modeling predict biological targets for this compound?

Q. What methodologies are used to evaluate pharmacokinetic properties?

- ADMET profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Microsomal stability : Incubate with liver microsomes; measure half-life via LC-MS .

- BBB permeability : Parallel artificial membrane assay (PAMPA) .

- In vivo PK : Administer to rodents; collect plasma for AUC and Cmax analysis .

Q. How can solubility challenges be addressed during formulation?

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .

- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.